molecular formula C23H28N2O2 B11226925 1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide

1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide

Cat. No.: B11226925
M. Wt: 364.5 g/mol
InChI Key: DPWRVYGNJDWSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide is a chemical compound with a molecular formula of C23H28N2O2 and a molecular weight of 364.481 g/mol . This compound features a cyclopentane carboxamide core, a structure of significant interest in medicinal chemistry for its potential to contribute to defined molecular conformations and enhanced binding properties in biologically active molecules . The molecular structure incorporates a 4-methylphenyl group on the cyclopentane ring and a 4-morpholinylphenyl group on the amide nitrogen, contributing to its overall properties, including a calculated logP of 4.4201 and a polar surface area of 41.57 Ų . Compounds featuring carboxamide bridges between aromatic and morpholino-containing rings are frequently explored in pharmaceutical research for their potential biological activities, including as templates for investigating antiproliferative agents . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C23H28N2O2/c1-18-4-6-19(7-5-18)23(12-2-3-13-23)22(26)24-20-8-10-21(11-9-20)25-14-16-27-17-15-25/h4-11H,2-3,12-17H2,1H3,(H,24,26)

InChI Key

DPWRVYGNJDWSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Preparation of Cyclopentanecarbonyl Chloride

Cyclopentanecarbonyl chloride is synthesized via thionyl chloride (SOCl₂) -mediated chlorination of cyclopentanecarboxylic acid.

Procedure :

  • Add cyclopentanecarboxylic acid (1.0 eq) to anhydrous dichloromethane (DCM).

  • Slowly add SOCl₂ (1.2 eq) at 0°C under nitrogen.

  • Stir at room temperature for 4–6 hours until gas evolution ceases.

  • Remove excess SOCl₂ and DCM under reduced pressure.

  • Distill the residue under vacuum to obtain cyclopentanecarbonyl chloride (85–92% yield).

Key Data :

  • Purity : >98% (GC).

  • Storage : Anhydrous conditions at -20°C.

Synthesis of 4-(4-Morpholinyl)aniline

This intermediate is prepared via nitration followed by hydrogenation or direct nucleophilic substitution .

Method A: Nitration-Hydrogenation Route :

  • React 4-morpholinylbenzene with concentrated HNO₃ in acetic acid at 0–5°C to form 4-(4-morpholinyl)nitrobenzene .

  • Hydrogenate the nitro compound using 10% Pd/C in ethanol under H₂ (1 atm, 25°C, 3 hours).

  • Filter and concentrate to yield 4-(4-morpholinyl)aniline (78% yield).

Method B: Direct Substitution :

  • Heat 4-fluoroaniline with morpholine (2.0 eq) and K₂CO₃ (3.0 eq) in DMF at 120°C for 12 hours.

  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (80% yield).

Comparison :

ParameterMethod AMethod B
Yield78%80%
Purity (HPLC)99%98%
Reaction Time6 hours12 hours

Amide Bond Formation

Direct Coupling via Acyl Chloride

The most efficient method involves reacting cyclopentanecarbonyl chloride with 4-(4-morpholinyl)aniline in the presence of a base.

Procedure :

  • Dissolve 4-(4-morpholinyl)aniline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.5 eq) and cool to 0°C.

  • Slowly add cyclopentanecarbonyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

  • Purify via recrystallization (EtOAc/hexane) to obtain the target compound (75–82% yield).

Optimization Notes :

  • Excess acyl chloride (1.1 eq) ensures complete conversion.

  • Triethylamine scavenges HCl, preventing side reactions.

Coupling Using EDCl/HOBt

For sterically hindered amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) improve yields.

Procedure :

  • Mix cyclopentanecarboxylic acid (1.0 eq), 4-(4-morpholinyl)aniline (1.0 eq), EDCl (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Stir at 25°C for 24 hours.

  • Dilute with water, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

  • Isolate the product as a white solid (68–72% yield).

Advantages :

  • Avoids handling moisture-sensitive acyl chlorides.

  • Suitable for large-scale synthesis.

Alternative Synthetic Routes

Ullmann Coupling for Aryl Morpholine Synthesis

A copper-catalyzed Ullmann reaction introduces the morpholine moiety early in the synthesis:

  • React 4-iodoaniline with morpholine (2.0 eq), CuI (10 mol%), and K₃PO₄ (3.0 eq) in DMSO at 110°C for 24 hours.

  • Proceed to amide coupling as in Section 2.1 (overall yield: 65%).

Solid-Phase Synthesis

For combinatorial chemistry applications, Wang resin-bound cyclopentanecarboxylic acid is used:

  • Load Wang resin with Fmoc-protected cyclopentanecarboxylic acid.

  • Deprotect with piperidine, then couple with 4-(4-morpholinyl)aniline using EDCl/HOBt.

  • Cleave from resin with TFA/DCM (1:9) to obtain the product (55% yield).

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 3.85 (t, J = 4.4 Hz, 4H, morpholine-OCH₂), 3.15 (t, J = 4.4 Hz, 4H, morpholine-NCH₂), 2.35 (s, 3H, CH₃), 2.10–1.60 (m, 8H, cyclopentane).

  • HRMS (ESI) : m/z calcd for C₂₃H₂₈N₂O₂ [M+H]⁺: 381.2178; found: 381.2181.

Purity Metrics :

  • HPLC : >99% (C18 column, MeCN/H₂O 70:30).

  • Melting Point : 142–144°C.

Challenges and Optimization

Regioselectivity in Morpholine Substitution

Direct substitution on electron-deficient aryl halides (e.g., 4-fluoroaniline) requires high temperatures (120°C) and excess morpholine. Alternatives include using microwave-assisted synthesis (150°C, 30 minutes) to improve yields.

Purification of Polar Byproducts

Silica gel chromatography with EtOAc/MeOH (95:5) effectively removes unreacted aniline and morpholine residues.

Industrial-Scale Considerations

  • Cost-Effective Morpholine Sourcing : Bulk suppliers (e.g., Sigma-Aldrich) offer morpholine at ~$50/kg.

  • Waste Management : Neutralize HCl gas from acyl chloride reactions with NaOH scrubbers.

Chemical Reactions Analysis

Amide Formation

The core reaction involves forming the amide bond between cyclopentanecarboxylic acid and the amine precursor (4-(4-morpholinyl)phenylamine). Standard methods include:

  • Activation of the carboxylic acid : Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or phenyl chlorothionocarbonate (Cl₃CCOCOCl) .

  • Amination : Reaction of the activated acid with the amine in the presence of a base (e.g., DIPEA, triethylamine) to neutralize acidic byproducts .

Example Reaction Conditions (inferred from analogous compounds):

StepReagentsSolventTemperatureReference
Acid activationSOCl₂, DMFDCM or THF0°C to rt
AmidationDIPEA, amineDCM or DMFrt to 50°C

Morpholine Ring Formation

The 4-morpholinylphenyl group likely arises from cyclization reactions involving a diamine and a carbonyl compound. For example:

  • Reaction of 4-aminophenol with morpholine and a carbonyl reagent (e.g., HCHO) to form the morpholinylphenyl moiety .

4-Methylphenyl Substitution

The 4-methylphenyl group may be introduced via Friedel-Crafts alkylation or Suzuki coupling, depending on the substrate .

Stability and Reactivity

  • Amide Hydrolysis : The amide bond is susceptible to hydrolysis under acidic or basic conditions, potentially leading to carboxylic acid or amine decomposition .

  • Morpholine Ring Stability : The morpholine ring is generally stable under standard reaction conditions but may undergo ring-opening under strong acidic or nucleophilic attack .

Analytical Considerations

TechniqueKey ObservationsReference
NMR Spectroscopy Confirm amide proton (δ ~8–10 ppm), morpholine CH₂ signals (δ ~3–4 ppm)
Mass Spectrometry Molecular ion peak at [M+H]+ = 367.2 (calculated for C₂₃H₂₆N₂O₂)
HPLC Assess purity via retention time and UV-Vis detection (λ ~254 nm)

Limitations and Challenges

  • Regioselectivity : Controlling the position of substitution on the phenyl rings during synthesis.

  • Scalability : Morpholine-containing compounds may require optimized workup due to water solubility .

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of enzyme inhibition and protein interactions.

    Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, inhibiting their activity or altering their function. The morpholine group is known to enhance the compound’s binding affinity to certain biological targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Core Structural Variations

Cyclopentanecarboxamide Derivatives :

  • 1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b): Lacks the morpholine group, instead featuring a simpler 4-methylphenylamino substituent. Reported as a buff solid with a melting point (m.p.) of 120°C and a synthesis yield of 85% .
  • 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentanecarboxamide (3b): Incorporates a cyanomethyl group on the amino nitrogen, yielding a pale yellow viscous oil with an 86.6% synthesis yield .

Cyclohexanecarboxamide Analogs :

  • 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclohexanecarboxamide (3e): Substitutes the cyclopentane ring with cyclohexane, resulting in a buff solid (m.p. 83°C) and a 95% yield .

Morpholine-Containing Derivatives :

  • N-(4-(2-Morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: Features a thiophene group instead of 4-methylphenyl, highlighting the role of aromatic vs. heteroaromatic substituents .

Substituent Effects on Physicochemical Properties

  • Melting Points :

    • Analogs with aromatic substituents (e.g., 2a: m.p. 166°C ) generally exhibit higher melting points than those with aliphatic or polar groups (e.g., 3b: viscous oil ).
    • The morpholine group’s polarity may reduce crystallinity, though direct data for the target compound is unavailable.
  • Synthetic Yields: Yields vary significantly: 50% for 1-[(4-methoxyphenyl)amino]cyclopentanecarboxamide (2c) vs. 97% for 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f) . Morpholine-containing compounds (e.g., ) lack explicit yield data, suggesting synthesis challenges or proprietary methods.

Pharmacological Implications

  • Fentanyl Derivatives : Cyclopropylfentanyl () shares a carboxamide backbone but uses a piperidine core, conferring potent opioid activity. The cyclopentane core in the target compound likely alters receptor binding, reducing opioid effects .
  • Heterocyclic Modifications: Compounds like TH301 () incorporate thieno-pyrazol groups, which may enhance metabolic stability compared to morpholine .

Comparative Data Table

Compound Name Core Structure Substituents Yield (%) m.p. (°C) Key Feature Reference
Target Compound Cyclopentane 4-Methylphenyl, 4-Morpholinylphenyl N/A N/A Morpholine group
1-[(4-Methylphenyl)amino]cyclopentanecarboxamide (2b) Cyclopentane 4-Methylphenylamino 85 120 Simple amino substituent
1-(Thiophen-2-yl)cyclopentanecarboxamide () Cyclopentane Thiophene, morpholinoethylphenyl N/A N/A Heteroaromatic substituent
Cyclopropylfentanyl Piperidine Cyclopropane, phenethyl N/A N/A Opioid activity
TH301 () Cyclopentane 4-Chlorophenyl, thieno-pyrazol N/A N/A Complex heterocycle

Biological Activity

1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide, often referred to as a morpholine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C22H26N2O
  • Molecular Weight : 350.46 g/mol
  • Structure : The compound features a cyclopentanecarboxamide core substituted with a 4-methylphenyl group and a 4-(4-morpholinyl)phenyl group.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in disease processes. Key mechanisms include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases associated with cancer and viral infections, suggesting that this compound may exhibit similar properties.
  • Modulation of Signaling Pathways : By interacting with signaling pathways, the compound may affect cellular proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of morpholine derivatives against viruses such as Dengue virus (DENV). For instance:

  • Case Study : A study demonstrated that morpholine-containing compounds inhibited DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing their relevance in antiviral therapy .

Anticancer Activity

Morpholine derivatives have also been investigated for their anticancer properties:

  • Mechanism : These compounds can induce apoptosis in cancer cells by modulating key signaling pathways and inhibiting tumor growth.
  • Case Study : In vitro studies have shown that morpholine derivatives can effectively reduce the viability of various cancer cell lines, indicating their potential as anticancer agents .

Pharmacological Profile

PropertyValue
SolubilitySoluble in DMSO and ethanol
BioavailabilityModerate
ToxicityLow toxicity observed in preclinical studies

Research Findings

  • In Vitro Studies : Various studies have demonstrated the efficacy of morpholine derivatives in inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • In Vivo Studies : Animal models have shown promising results, with significant tumor reduction observed following treatment with morpholine-based compounds .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the morpholine ring and aromatic substituents can enhance biological activity, suggesting avenues for further development .

Q & A

Q. What are the established synthetic routes for 1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is:

Intermediate Formation : Reacting 4-methylphenylamine with cyclopentanecarbonyl chloride to form 1-(4-methylphenyl)cyclopentanecarboxamide.

Morpholine Incorporation : Coupling the intermediate with 4-(4-morpholinyl)aniline via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig).

Q. Key Variables :

  • Temperature : Higher temperatures (>100°C) accelerate coupling but may degrade morpholine substituents .
  • Catalyst System : Pd(OAc)₂/Xantphos improves aryl amination efficiency compared to traditional bases .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require rigorous drying to prevent hydrolysis .

Q. Yield Optimization :

ConditionYield Range (%)Purity (HPLC)Reference Method
Pd(OAc)₂, DMF, 110°C65–72>95%
Neat reaction, 130°C45–5085–90%

Q. How is the structural characterization of this compound validated in academic research?

Answer: Rigorous structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (morpholine CH₂) confirm substituent integration .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the cyclopentane and morpholine moieties .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 379.4) aligns with theoretical molecular weight (C₂₂H₂₅N₂O₂) .
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the cyclopentane and aryl rings (e.g., 45.2° in analogous carboxamides) .

Q. What analytical techniques are recommended for purity assessment, and how are discrepancies addressed?

Answer:

  • HPLC-PDA : Baseline separation with C18 columns (acetonitrile/water gradient) detects impurities >0.1% .
  • DSC/TGA : Thermal stability profiles (decomposition >250°C) indicate crystalline purity .
  • Contradiction Resolution : Discrepancies between HPLC and NMR purity often arise from residual solvents or tautomers. Use preparative HPLC to isolate impurities for LC-MS identification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Answer: Employ Design of Experiments (DoE) to identify critical factors:

  • Central Composite Design (CCD) : Vary catalyst loading, temperature, and solvent ratio to model nonlinear interactions .
  • Response Surface Methodology (RSM) : Predict optimal conditions (e.g., 2 mol% Pd catalyst, 90°C, DMF:H₂O 9:1) to maximize yield (>75%) while minimizing costs .
  • Scale-Up Challenges : Aggregation of intermediates in polar solvents can reduce efficiency. Introduce ultrasound-assisted mixing or segmented flow reactors to improve mass transfer .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Answer: Conflicting computational models (e.g., DFT-predicted planar vs. twisted aryl-morpholine geometry) are resolved via:

  • Single-Crystal X-ray Diffraction : Empirical data show a non-planar conformation (torsion angle = 32.5°) due to steric hindrance between the morpholine and cyclopentane groups .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize the observed conformation .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for biological targets?

Answer:

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features of the carboxamide and morpholine groups to predict kinase inhibition (e.g., mTOR, PI3K) .
  • Free-Wilson Analysis : Systematically modify substituents (e.g., morpholine → piperazine) and correlate with IC₅₀ values in enzymatic assays .
  • Molecular Dynamics (MD) : Simulate binding stability in ATP-binding pockets (e.g., 20 ns simulations show stronger van der Waals interactions with 4-methylphenyl vs. fluorophenyl analogs) .

Q. How can researchers address discrepancies in solubility and stability data across studies?

Answer:

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method for solubility measurements. Discrepancies often arise from polymorphic forms (e.g., amorphous vs. crystalline) .
  • Forced Degradation Studies : Expose the compound to UV light, heat, and humidity to identify degradation pathways (e.g., morpholine ring oxidation under acidic conditions) .
  • Interlaboratory Validation : Collaborate via platforms like the Pistoia Alliance to harmonize analytical conditions .

Q. What advanced computational tools predict metabolic pathways and toxicity profiles?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism (primary site: morpholine N-oxidation) and hepatotoxicity risk (e.g., Ames test negativity) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative stability (e.g., C-N bond BDE = 85 kcal/mol suggests moderate susceptibility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.